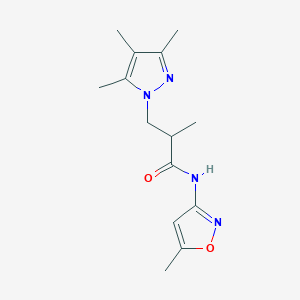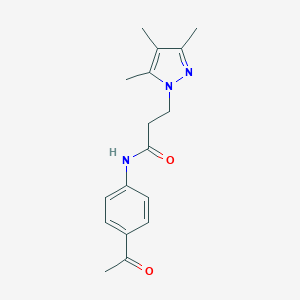
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, also known as ATPP, is a synthetic compound that belongs to the class of pyrazole derivatives. ATPP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
科学研究应用
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. Moreover, this compound has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins, a group of molecules that play a crucial role in inflammation.
作用机制
The exact mechanism of action of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. This, in turn, leads to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Moreover, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
实验室实验的优点和局限性
One of the major advantages of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is its high selectivity towards COX-2. This makes it a potential candidate for the development of new anti-inflammatory drugs that have fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer orally.
未来方向
There are several future directions for the research on N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. One of the areas of interest is the development of new formulations of this compound that can increase its solubility and bioavailability. Moreover, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, such as cancer, viral infections, and autoimmune disorders. Finally, the development of new analogs of this compound with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, antitumor, and antiviral activities and has been found to be a potent inhibitor of COX-2. However, further studies are needed to explore its full therapeutic potential and to develop new formulations with improved pharmacological properties.
合成方法
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can be synthesized through a simple reaction between 4-acetylphenylhydrazine and 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid in the presence of a suitable catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 115-117°C.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)10-9-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-8H,9-10H2,1-4H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYFYAEYIWXOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

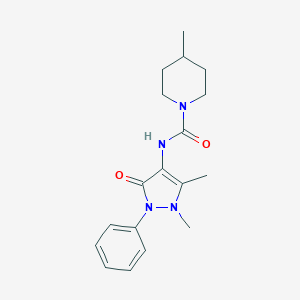

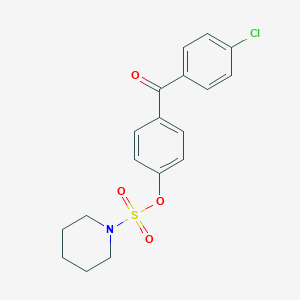
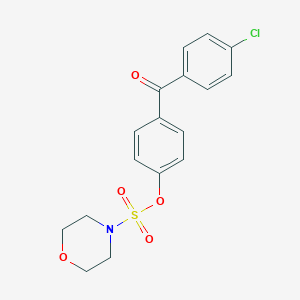
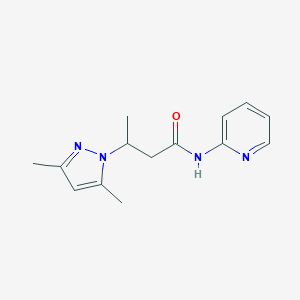
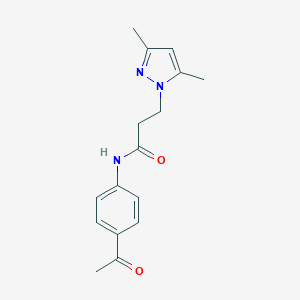
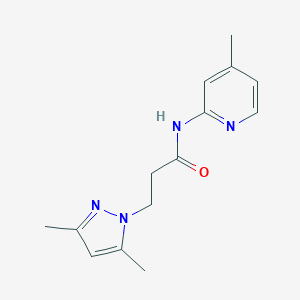
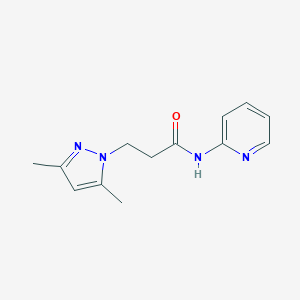
![1-(2-Furoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B497120.png)

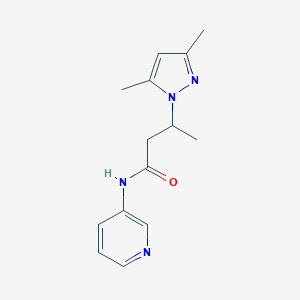
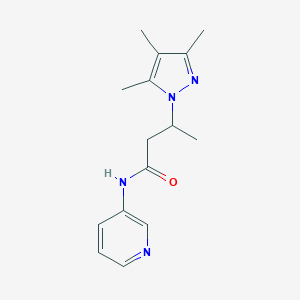
![N-[4-(acetylamino)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B497129.png)
